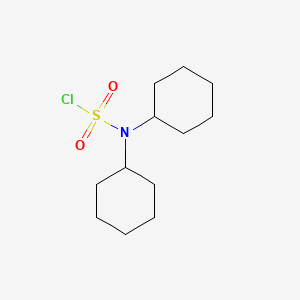

Sulfamoyl chloride, dicyclohexyl-

Description

Historical Trajectories and Foundational Principles in Sulfamoyl Chloride Chemistry

The chemistry of sulfonyl chlorides, the broader family to which sulfamoyl chlorides belong, has roots stretching back to the 19th century. However, the systematic study and application of sulfamoyl chlorides gained significant traction in the mid-20th century, driven by the burgeoning pharmaceutical and agrochemical industries. The foundational principle behind their utility lies in the electrophilic nature of the sulfur atom, which is rendered highly susceptible to nucleophilic attack by the presence of the electron-withdrawing oxygen and chlorine atoms. This inherent reactivity allows for the facile formation of sulfonamides through reaction with primary or secondary amines, a transformation that is central to the synthesis of numerous bioactive molecules. The stability of the resulting sulfonamide bond is a key feature, contributing to its prevalence in drug discovery.

Strategic Importance of N,N-Disubstituted Sulfamoyl Chlorides as Synthetic Building Blocks

The strategic importance of N,N-disubstituted sulfamoyl chlorides stems from their role as powerful electrophilic building blocks. They serve as precursors to a wide range of N,N-disubstituted sulfamides, which are integral components of many therapeutic agents and agricultural chemicals. For instance, sulfamoyl chlorides are used in the synthesis of potent enzyme inhibitors and anticonvulsant agents. The reaction of a sulfamoyl chloride with a nucleophile, typically an amine or alcohol, is a robust and high-yielding transformation, making it an attractive method for late-stage functionalization in complex molecule synthesis. scientificlabs.comyoutube.com The nature of the N-substituents can be tailored to modulate the steric and electronic properties of the molecule, allowing for fine-tuning of its biological activity and physicochemical properties. The reaction with amines to form N-substituted amides is a particularly vigorous reaction. youtube.com

Articulated Research Focus on N,N-Dicyclohexylsulfamoyl Chloride: A Paradigmatic Case Study

While a plethora of N,N-disubstituted sulfamoyl chlorides have been synthesized and studied, N,N-dicyclohexylsulfamoyl chloride serves as an interesting paradigm, particularly due to the bulky, lipophilic cyclohexyl groups.

Synthesis: The general and most direct synthesis of N,N-disubstituted sulfamoyl chlorides involves the reaction of sulfuryl chloride (SO₂Cl₂) with a corresponding secondary amine. In the case of N,N-dicyclohexylsulfamoyl chloride, this would involve the reaction of dicyclohexylamine (B1670486) with sulfuryl chloride, typically in an inert solvent and in the presence of a base to scavenge the hydrogen chloride byproduct.

Physicochemical and Spectroscopic Data: Detailed experimental data for N,N-dicyclohexylsulfamoyl chloride is not widely available in the public domain, likely reflecting its status as a specialized synthetic intermediate rather than a widely commercialized product. However, to provide a representative example of the properties of an N,N-disubstituted sulfamoyl chloride, the data for the well-characterized and structurally simpler analogue, N,N-dimethylsulfamoyl chloride, is presented below. The bulky cyclohexyl groups in the target compound would be expected to significantly increase the molecular weight, melting point, and lipophilicity compared to the dimethyl analogue.

Interactive Data Table: Properties of N,N-Dimethylsulfamoyl Chloride

| Property | Value |

| CAS Number | 13360-57-1 |

| Molecular Formula | C₂H₆ClNO₂S |

| Molecular Weight | 143.59 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 114 °C at 75 mmHg |

| Density | 1.337 g/mL at 25 °C |

| Refractive Index | n20/D 1.452 |

This data is for N,N-dimethylsulfamoyl chloride and is provided as a representative example for the class of N,N-disubstituted sulfamoyl chlorides. sigmaaldrich.comchemicalbook.com

Reactivity and Applications: The primary utility of N,N-dicyclohexylsulfamoyl chloride in research lies in its ability to introduce the dicyclohexylsulfamoyl moiety into a molecule. This group can confer increased lipophilicity, which may be desirable for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. The reaction of N,N-dicyclohexylsulfamoyl chloride with a primary amine, for example, would yield a trisubstituted sulfamide. The steric bulk of the dicyclohexyl groups can also be exploited to direct the regioselectivity of reactions or to create sterically hindered environments around a reactive center. While specific documented examples for the dicyclohexyl derivative are sparse, the general reactivity pattern follows that of other N,N-disubstituted sulfamoyl chlorides, making it a potentially valuable tool for the synthesis of novel chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dicyclohexylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNQGADNXRISFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912525 | |

| Record name | Dicyclohexylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99700-74-0 | |

| Record name | N-Chlorosulfonyl dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099700740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dicyclohexylsulfamoyl Chloride

Classical Preparative Routes and Their Mechanistic Underpinnings

Traditional methods for synthesizing N,N-dicyclohexylsulfamoyl chloride rely on well-established reactions that are effective, though they may present challenges in terms of waste and reaction conditions.

Amination of Chlorosulfonic Acid Derivatives

The reaction of dicyclohexylamine (B1670486) with a chlorosulfonic acid derivative is a primary route for the synthesis of N,N-dicyclohexylsulfamoyl chloride. This method is analogous to the synthesis of other sulfamoyl chlorides where an amine is reacted with chlorosulfonic acid. nih.govnih.gov The reaction proceeds through the nucleophilic attack of the secondary amine, dicyclohexylamine, on the highly electrophilic sulfur atom of the chlorosulfonic acid derivative.

The mechanism involves the displacement of a chlorine atom from the sulfonyl group by the amine. A base, often an excess of the amine itself or a tertiary amine like triethylamine (B128534), is typically used to neutralize the hydrochloric acid byproduct formed during the reaction. nih.gov The general reaction is as follows:

(C₆H₁₁)₂NH + ClSO₃H → (C₆H₁₁)₂NSO₂Cl + H₂O

However, the direct use of chlorosulfonic acid can be aggressive and lead to side reactions. A common strategy involves the in-situ formation of a less reactive sulfamoylating agent. For instance, reacting chlorosulfonyl isocyanate with tert-butanol (B103910) generates N-Boc-sulfamoyl chloride, which can then react with an amine. nih.gov

Reactions of Dicyclohexylamine with Sulfuryl Chloride

Another classical and widely used method involves the reaction of dicyclohexylamine with sulfuryl chloride (SO₂Cl₂). rsc.orgrsc.org Dicyclohexylamine, a secondary amine, acts as a nucleophile, attacking the sulfur atom of sulfuryl chloride. wikipedia.orgchemicalbook.com This reaction is often carried out in an inert solvent.

2 (C₆H₁₁)₂NH + SO₂Cl₂ → (C₆H₁₁)₂NSO₂Cl + (C₆H₁₁)₂NH₂Cl

This method is generally effective, but controlling the reaction temperature is crucial to prevent the formation of byproducts. The reaction can be exothermic, and managing the heat generated is important for achieving a good yield and purity of the desired product. nih.gov

Contemporary and Eco-Conscious Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient processes. This has led to new approaches for the synthesis of N,N-dicyclohexylsulfamoyl chloride that focus on catalytic methods and optimized reaction conditions.

Catalyst-Mediated Preparations

The use of catalysts can significantly improve the efficiency and selectivity of sulfamoylation reactions. Lewis acids, for example, have been shown to catalyze the arylation of sulfamoyl chlorides, suggesting their potential role in the synthesis of the sulfamoyl chlorides themselves. thieme-connect.comthieme-connect.comscilit.com While direct catalytic synthesis of N,N-dicyclohexylsulfamoyl chloride is an area of ongoing research, related studies on other sulfamoyl chlorides provide valuable insights. For instance, palladium-catalyzed three-component synthesis of sulfonamides involves the in-situ generation of sulfamoyl chlorides from secondary amines and sulfuric chloride, which then undergo Suzuki-Miyaura coupling. rsc.org This indicates the potential for developing catalytic systems that can directly and efficiently produce N,N-dicyclohexylsulfamoyl chloride.

The use of N,N-disubstituted formamides as catalyst precursors in reactions involving chlorinating agents like thionyl chloride or phosgene (B1210022) has also been reported for the synthesis of acid chlorides, which could be adapted for sulfamoyl chloride synthesis. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of N,N-dicyclohexylsulfamoyl chloride while minimizing waste and energy consumption. Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the reaction between dicyclohexylamine and sulfuryl chloride, controlling the temperature is critical. Lowering the reaction temperature can help to minimize the formation of undesired byproducts. nih.gov The choice of solvent can also influence the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid reaction with the chlorinating agent.

Recent studies have focused on the optimization of processes for preparing similar compounds, such as using dimethylformamide as a catalyst for the reaction of squaric acid with oxalyl chloride to produce 1,2-dichlorocyclobuten-3,4-dione nearly quantitatively. researchgate.net Such optimization strategies, focusing on thermodynamics and transport properties, can be applied to the synthesis of N,N-dicyclohexylsulfamoyl chloride.

Table 1: Comparison of Synthetic Approaches for N,N-Dicyclohexylsulfamoyl Chloride

| Method | Reagents | Advantages | Disadvantages | Key Considerations |

|---|---|---|---|---|

| Amination of Chlorosulfonic Acid Derivatives | Dicyclohexylamine, Chlorosulfonic Acid/Derivative | Well-established, readily available reagents | Can be aggressive, potential for side reactions, waste generation | Use of less reactive derivatives, base for neutralization |

| Reaction with Sulfuryl Chloride | Dicyclohexylamine, Sulfuryl Chloride | Effective, widely used | Exothermic, potential for byproduct formation | Temperature control, inert solvent |

| Catalyst-Mediated Synthesis | Dicyclohexylamine, SO₂Cl₂/other source, Catalyst | Potentially higher efficiency and selectivity, milder conditions | Catalyst development is ongoing, may require specific conditions | Choice of catalyst, reaction optimization |

Scalability Considerations for Academic and Pilot-Scale Synthesis

The transition from a laboratory-scale synthesis to a pilot or commercial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. researchgate.net

For the synthesis of N,N-dicyclohexylsulfamoyl chloride, key scalability considerations include:

Heat Management: The reactions, particularly with sulfuryl chloride, are often exothermic. nih.gov On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and ensure product quality. This may require specialized reactors with better heat exchange capabilities.

Mixing: Ensuring efficient mixing of reactants becomes more challenging in larger vessels. Poor mixing can lead to localized "hot spots" and the formation of byproducts.

Reagent Addition: The rate of addition of reagents, such as sulfuryl chloride, needs to be carefully controlled on a larger scale to manage the reaction exotherm and maintain optimal stoichiometry. nih.gov

Work-up and Purification: The methods used for isolating and purifying the product in the lab, such as extraction and chromatography, may not be practical or economical on a larger scale. Distillation is a more common purification method for larger quantities, but the thermal stability of N,N-dicyclohexylsulfamoyl chloride must be considered. orgsyn.org

Safety: Handling large quantities of corrosive and reactive chemicals like chlorosulfonic acid and sulfuryl chloride requires stringent safety protocols and appropriate personal protective equipment. youtube.com The evolution of gaseous byproducts like hydrogen chloride also needs to be managed safely. nih.gov

Continuous flow chemistry offers a promising alternative to batch processing for scaling up such reactions. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and potentially leading to higher yields and purity. nih.govchemrxiv.org This approach has been successfully demonstrated for reactions involving sulfuryl chloride. nih.gov

Elucidating Reactivity and Reaction Mechanisms of N,n Dicyclohexylsulfamoyl Chloride

Nucleophilic Substitution at the Sulfonyl Center (S(VI))

The sulfur atom in N,N-dicyclohexylsulfamoyl chloride is in a high oxidation state (S(VI)) and is bonded to an electronegative chlorine atom, making it susceptible to attack by nucleophiles. This section details the reactions with various nucleophiles.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols, Carboxylic Acids)

N,N-Dicyclohexylsulfamoyl chloride reacts with oxygen-centered nucleophiles like alcohols, phenols, and carboxylic acids, typically through a nucleophilic acyl substitution mechanism.

Alcohols: The reaction with alcohols yields the corresponding sulfonate esters. The reaction is analogous to the reaction of acyl chlorides with alcohols, which proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The alcohol's oxygen atom attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate, which then eliminates a chloride ion to form the sulfonate ester.

Phenols: Phenols react with sulfamoyl chlorides to form phenyl sulfonates. libretexts.orgchemguide.co.uk The reaction rate can be slower than with alcohols, but can be accelerated by converting the phenol (B47542) to its more nucleophilic phenoxide ion by using a base like sodium hydroxide. libretexts.orgchemguide.co.uk For instance, the reaction with iron(III) chloride solution is a known test for phenols, producing a distinctly colored complex. libretexts.orgchemguide.co.ukcolorado.edu

Carboxylic Acids: Carboxylic acids can be converted to their corresponding acyl chlorides using reagents like thionyl chloride or phosphorus(V) chloride. chemguide.co.ukopenstax.orgyoutube.com This conversion is a key step in activating the carboxylic acid for further reactions. openstax.orgrsc.org The hydroxyl group of the carboxylic acid is transformed into a better leaving group, facilitating nucleophilic attack. openstax.orglibretexts.org The reaction of N,N-dicyclohexylsulfamoyl chloride with carboxylic acids would proceed similarly, forming a mixed anhydride (B1165640) which would be highly reactive.

Reactions with Carbon-Centered Nucleophiles (e.g., Organometallic Reagents, Enolates)

Carbon-centered nucleophiles provide a means to form new carbon-sulfur bonds.

Organometallic Reagents: Reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can attack the sulfonyl center. libretexts.orgmsu.eduyoutube.com The reaction with an excess of these reagents can lead to the formation of sulfones after hydrolysis. libretexts.org Less reactive organometallic reagents, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), might offer more controlled reactions, potentially allowing for the isolation of intermediate products. youtube.comyoutube.com Gilman reagents are known to react with acid chlorides to give ketones, stopping at that stage due to their lower reactivity. youtube.comyoutube.com

Enolates: Enolates, formed by the deprotonation of carbonyl compounds, are carbon-centered nucleophiles that can react with sulfamoyl chlorides. organicchemistrydata.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This reaction, known as C-sulfonylation, would lead to the formation of β-ketosulfonamides. The reaction conditions, such as the base used and the temperature, can influence the regioselectivity of the enolate formation (kinetic vs. thermodynamic enolate). libretexts.orgyoutube.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating enolates. organicchemistrydata.orglibretexts.orgyoutube.com

Halide Exchange Reactions and Competitive Nucleophilic Pathways

The chloride in N,N-dicyclohexylsulfamoyl chloride can be substituted by other halides, and various nucleophilic pathways can compete with each other.

Halide Exchange Reactions: Halide exchange, such as the Finkelstein reaction, can occur where the chloride is replaced by another halide like iodide. organic-chemistry.org Iodide is a better leaving group than chloride, which can influence subsequent reactions. nih.gov The choice of solvent can also play a significant role in the rates of these SN2 reactions. nih.gov

Competitive Nucleophilic Pathways: In molecules with multiple nucleophilic sites, competition can arise. For example, in allylic systems, SN2 and SN2' reactions can compete, where the nucleophile attacks at the α-carbon or the γ-carbon, respectively. nih.gov The nature of the nucleophile, leaving group, and steric factors determine the preferred pathway. nih.gov For instance, stronger nucleophiles tend to favor the SN2' pathway. nih.gov

Electrophilic Activation and Reactivity Modes

Strategic Applications in Advanced Organic Synthesis

Formation of N,N-Dicyclohexylsulfonamide Functional Groups in Complex Molecules

The reaction of dicyclohexylsulfamoyl chloride with primary or secondary amines provides a direct route to N,N-dicyclohexylsulfonamides. This transformation is fundamental to installing the robust sulfonamide functional group into a target molecule. The steric hindrance provided by the cyclohexyl rings makes the sulfonamide nitrogen less nucleophilic and the S-N bond exceptionally stable to a wide variety of reaction conditions, including acidic and basic hydrolysis.

In the synthesis of complex molecules, such as potential pharmaceutical agents or natural products, the installation of the N,N-dicyclohexylsulfonamide group can serve multiple purposes. It can act as a key pharmacophore, a bioisostere for other functional groups, or a strategic element to enhance the molecule's metabolic stability. For instance, in medicinal chemistry, the conversion of an amine to an N,N-dicyclohexylsulfonamide can drastically alter the parent molecule's pharmacokinetic profile.

The formation of these sulfonamides typically proceeds under standard conditions, reacting the sulfamoyl chloride with the amine in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent.

Table 1: Representative Conditions for N,N-Dicyclohexylsulfonamide Formation

| Amine Substrate | Base | Solvent | Typical Yield (%) |

| Primary Aliphatic Amine | Triethylamine | Dichloromethane (DCM) | >90 |

| Aniline | Pyridine | Tetrahydrofuran (THF) | 85-95 |

| Secondary Cyclic Amine | DIPEA | Acetonitrile (MeCN) | >90 |

DIPEA: N,N-Diisopropylethylamine

Utility in Heterocyclic Compound Synthesis

Dicyclohexylsulfamoyl chloride and the resulting sulfonamides are instrumental in the synthesis of a variety of heterocyclic compounds. rsc.org The sulfonamide group can act as a crucial building block or as a directing group to facilitate cyclization reactions. rsc.org For example, sulfonamide-bearing heterocycles are of significant interest due to their diverse biological activities.

One synthetic strategy involves the initial formation of an N-acylsulfonamide, which can then undergo intramolecular cyclization to form various heterocycles. The dicyclohexylsulfamoyl group can influence the regioselectivity of the cyclization and the stability of the resulting heterocyclic ring. Research has demonstrated the synthesis of substituted pyrimidines and other N-heterocycles using strategies that could be adapted to employ dicyclohexylsulfamoyl derivatives. rsc.org

Transient Protective Group Strategies Involving the Dicyclohexylsulfamoyl Moiety

In multistep organic synthesis, the temporary protection of a reactive functional group is often necessary to prevent unwanted side reactions. organic-chemistry.orglibretexts.orgwikipedia.orgresearchgate.net The dicyclohexylsulfamoyl group can serve as a robust protecting group for primary and secondary amines. organic-chemistry.orgslideshare.net The introduction of this group, via reaction with dicyclohexylsulfamoyl chloride, converts a nucleophilic amine into a non-basic, sterically hindered sulfonamide. organic-chemistry.org

The key advantages of using the dicyclohexylsulfamoyl group for protection include:

High Stability: It is resistant to a wide range of reagents, including strong bases, many oxidizing agents, and catalytic hydrogenation conditions.

Steric Bulk: The large cyclohexyl groups can prevent reagents from accessing the protected amine and nearby atoms. researchgate.net

Deprotection, or the removal of the dicyclohexylsulfamoyl group, is a critical step and can typically be achieved under reductive conditions, such as with sodium in liquid ammonia (B1221849) or using samarium(II) iodide, which are potent enough to cleave the strong S-N bond without affecting other sensitive functional groups.

Participation in Multi-Component Reaction Cascades

Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.govrug.nlslideshare.net While specific examples involving dicyclohexylsulfamoyl chloride in well-known MCRs are not extensively documented in introductory literature, the principles of MCRs allow for its potential inclusion.

For example, a primary amine could first be reacted with dicyclohexylsulfamoyl chloride. The resulting sulfonamide could then be a substrate in a subsequent MCR. The sulfonamide's unique electronic and steric properties could influence the reaction's outcome, leading to novel molecular scaffolds. The development of new MCRs is an active area of research, and the incorporation of sulfamoyl chlorides could offer new avenues for creating molecular diversity. nih.gov

Contributions to Asymmetric Synthesis: Chiral Auxiliary and Directing Group Precursors

Dicyclohexylsulfamoyl chloride plays a significant role in asymmetric synthesis, primarily by serving as a precursor to chiral auxiliaries and directing groups that enable stereocontrolled transformations. wikipedia.orgresearchgate.netspringerprofessional.de

Chiral Auxiliary Precursors: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com By reacting dicyclohexylsulfamoyl chloride with a readily available chiral amine (e.g., derived from an amino acid), a chiral N,N-dicyclohexylsulfonamide can be formed. This new chiral entity can then be used to direct subsequent reactions, such as alkylations or aldol (B89426) additions at a position alpha to a carbonyl group. The bulky dicyclohexylsulfamoyl group creates a highly ordered and sterically defined environment, forcing incoming reagents to approach from a specific face, thus leading to a high degree of diastereoselectivity. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and potentially recycled. researchgate.net

Directing Group Precursors: In recent years, transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds. snnu.edu.cnnih.govrsc.orgsioc-journal.cn The success of this strategy often relies on the presence of a directing group that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. snnu.edu.cnnih.govrsc.org An amine functionalized with dicyclohexylsulfamoyl chloride can produce a sulfonamide that serves as an effective directing group. The oxygen atoms of the sulfonyl group can chelate to a metal center (e.g., palladium, rhodium, or ruthenium), directing the functionalization of an ortho-C-H bond on an adjacent aromatic ring, for example. This strategy allows for highly regioselective arylation, alkylation, or other bond formations that would be difficult to achieve otherwise. nih.govsioc-journal.cn

Theoretical and Computational Investigations of N,n Dicyclohexylsulfamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of N,N-dicyclohexylsulfamoyl chloride, which in turn governs its reactivity. These calculations would typically be initiated with a geometry optimization of the molecule's ground state. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

A primary tool for analyzing the electronic properties is Natural Bond Orbital (NBO) analysis. q-chem.comwisc.edu NBO analysis partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which provides an intuitive chemical picture. For N,N-dicyclohexylsulfamoyl chloride, this analysis would quantify the natural atomic charges and the hybridization of atomic orbitals. It is expected that the sulfur atom would carry a significant positive charge due to the electronegativity of the attached oxygen and chlorine atoms, making it a primary electrophilic site. The nitrogen atom would have a negative charge, though its nucleophilicity would be sterically hindered by the bulky cyclohexyl groups.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons. For a sulfamoyl chloride, the HOMO is likely to have significant contributions from the nitrogen lone pair and the S-N bond, whereas the LUMO is expected to be centered on the S-Cl antibonding orbital. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Representative Calculated Electronic Properties for a Dialkylsulfamoyl Chloride (Note: Data is illustrative and based on typical values for similar compounds like N,N-dimethylsulfamoyl chloride, as direct data for the dicyclohexyl derivative is not available. Calculations are typically performed at the DFT/B3LYP level.)

| Property | Atom/Bond | Predicted Value | Significance |

| Natural Atomic Charge | S | +1.5 to +2.0 | Highly electrophilic center |

| Cl | -0.2 to -0.4 | Good leaving group | |

| O | -0.8 to -1.0 | High polarization of S=O bonds | |

| N | -0.5 to -0.7 | Nucleophilic center, sterically hindered | |

| HOMO Energy | - | -8.0 to -9.5 eV | Electron-donating capability |

| LUMO Energy | - | +0.5 to +1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | - | 8.5 to 11.0 eV | Indicator of chemical stability |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used method to investigate reaction mechanisms, providing insights into the energies of reactants, products, and intermediate transition states. nih.govnih.gov For N,N-dicyclohexylsulfamoyl chloride, DFT studies would be crucial for mapping out the potential energy surfaces of its characteristic reactions.

A key reaction pathway for sulfamoyl chlorides is nucleophilic substitution at the sulfur atom. For instance, in the synthesis of sulfonamides, an amine acts as the nucleophile, attacking the electrophilic sulfur and displacing the chloride ion. DFT calculations can model this process, identifying whether it proceeds through a concerted (SN2-like) or a stepwise mechanism. The calculations would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. Studies on simpler sulfamoyl chlorides have shown that the reaction pathway can be influenced by solvent polarity.

Another important reaction pathway is the radical abstraction of the chlorine atom. nih.govresearchgate.net Under photoredox catalysis, for example, the S-Cl bond can be homolytically cleaved to generate a sulfamoyl radical. DFT calculations can be used to determine the S-Cl bond dissociation energy (BDE), providing a quantitative measure of the energy required for this process. By modeling the interaction with a photocatalyst, the entire catalytic cycle, including electron transfer steps and radical additions to substrates like alkenes, can be elucidated. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would typically begin with a systematic search of the potential energy surface to identify low-energy conformers. Each stable conformer represents a local minimum on this surface. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.

Analysis of Non-Covalent Interactions and Intermolecular Forces

While covalent bonds define the primary structure of N,N-dicyclohexylsulfamoyl chloride, non-covalent interactions are critical in determining its physical properties and how it interacts with its environment. These forces include van der Waals interactions, dipole-dipole interactions, and hydrogen bonding (if interacting with protic solvents or reactants).

Within the molecule (intramolecularly), steric repulsion between the bulky cyclohexyl groups and between the cyclohexyl groups and the sulfonyl oxygens will play a major role in dictating the preferred conformation. Quantum Theory of Atoms in Molecules (QTAIM) is a technique that can be used to analyze the electron density topology to identify and characterize such interactions.

Natural Bond Orbital (NBO) analysis is also highly valuable here, particularly for studying hyperconjugation. q-chem.comwisc.edu This involves the delocalization of electron density from an occupied Lewis-type NBO (a bond or a lone pair) to an unoccupied non-Lewis NBO (an antibond or a Rydberg orbital). For instance, delocalization from the nitrogen lone pair into the S-Cl antibonding orbital would weaken the S-Cl bond and is a key electronic factor in its reactivity. The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory within the NBO framework.

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

Computational chemistry provides an indispensable tool for interpreting experimental spectra. After performing a geometry optimization, a frequency calculation can be carried out to predict the vibrational (infrared and Raman) spectra of N,N-dicyclohexylsulfamoyl chloride. gaussian.comnist.govnih.govnist.gov The calculated harmonic frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor to improve agreement.

These calculations not only predict the frequencies of vibrational modes but also their intensities, aiding in the assignment of peaks in experimental spectra. For N,N-dicyclohexylsulfamoyl chloride, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, the S-N stretch, the S-Cl stretch, and various modes associated with the cyclohexyl rings (e.g., C-H stretches, CH2 scissoring, and ring breathing modes).

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By calculating the magnetic shielding tensors for each nucleus (1H, 13C, 15N), the chemical shifts can be predicted and compared with experimental data, which helps to confirm the proposed structure and assign specific resonances. A strong correlation between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for N,N-Dicyclohexylsulfamoyl Chloride (Note: Data is illustrative and based on typical frequency ranges for the specified functional groups. Values are unscaled.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | S=O | 1370 - 1410 | Strong (IR) |

| Symmetric Stretch | S=O | 1170 - 1200 | Strong (IR) |

| Stretch | S-N | 880 - 930 | Medium (IR) |

| Stretch | S-Cl | 350 - 450 | Medium-Weak (IR, Raman) |

| Stretch | C-H (cyclohexyl) | 2850 - 3000 | Strong (IR, Raman) |

| Scissoring | CH₂ (cyclohexyl) | 1440 - 1470 | Medium (IR) |

Advanced Analytical Methodologies for Research on N,n Dicyclohexylsulfamoyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N,N-Dicyclohexylsulfamoyl Chloride. dntb.gov.ua It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. ethernet.edu.etscispace.com

For N,N-Dicyclohexylsulfamoyl Chloride, ¹H and ¹³C NMR are the primary experiments. The ¹H NMR spectrum is expected to show a complex series of multiplets in the aliphatic region corresponding to the protons of the two cyclohexyl rings. The protons on the carbons attached directly to the nitrogen atom (the α-protons) would be the most deshielded due to the electron-withdrawing effect of the sulfamoyl group, likely appearing at a distinct chemical shift from the other cyclohexyl protons. acdlabs.com

¹³C NMR provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom in the cyclohexyl rings. The carbon atom attached to the nitrogen would also be significantly downfield.

Advanced 2D NMR techniques are employed for unambiguous assignment and complete structural confirmation:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are spin-spin coupled, helping to trace the proton connectivity within each cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection of the cyclohexyl groups to the nitrogen atom and the nitrogen to the sulfonyl chloride moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N,N-Dicyclohexylsulfamoyl Chloride This table is interactive. Click on the headers to sort.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| CH-N | ¹H | 3.5 - 4.0 | Multiplet | Deshielded due to adjacent nitrogen and sulfonyl group. |

| Cyclohexyl CH₂ | ¹H | 1.0 - 2.0 | Multiple Multiplets | Complex overlapping signals from the remaining ring protons. |

| C-N | ¹³C | 55 - 65 | CH | Chemical shift influenced by the electronegative nitrogen atom. |

Advanced Mass Spectrometry (MS) Techniques for Mechanistic Studies and Isotopic Labeling

Advanced mass spectrometry (MS) is a powerful tool for determining the molecular weight of N,N-Dicyclohexylsulfamoyl Chloride and for investigating reaction mechanisms. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of the chlorine atom, with two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. acdlabs.com

Isotopic labeling is a sophisticated technique used in conjunction with mass spectrometry to trace the fate of atoms through a chemical reaction. wikipedia.org This is invaluable for elucidating reaction mechanisms. For instance, to study the hydrolysis of N,N-Dicyclohexylsulfamoyl Chloride, one could use water labeled with a heavy oxygen isotope (H₂¹⁸O). By analyzing the products via MS, one can determine if the ¹⁸O atom has been incorporated into the resulting N,N-dicyclohexylsulfamic acid. This would provide direct evidence for the site of nucleophilic attack. chemrxiv.org Similarly, labeling with ¹⁵N could confirm the integrity of the sulfur-nitrogen bond during specific reactions.

Table 2: Example of an Isotopic Labeling Experiment for Hydrolysis This table is interactive. Use the search bar to filter results.

| Experiment | Reactants | Expected Product | MS Analysis | Mechanistic Insight |

|---|---|---|---|---|

| Control | C₁₂H₂₂N-SO₂Cl + H₂¹⁶O | C₁₂H₂₂N-SO₂OH | Molecular ion peak at m/z corresponding to the ¹⁶O product. | Baseline for comparison. |

| Labeling | C₁₂H₂₂N-SO₂Cl + H₂¹⁸O | C₁₂H₂₂N-SO₂(¹⁸O)H | Molecular ion peak shifted by +2 mass units compared to the control. | Confirms nucleophilic attack by water on the sulfur atom. |

Chromatographic Techniques (HPLC, GC) for Reaction Monitoring, Purity Assessment, and Kinetic Analysis

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the analysis of N,N-Dicyclohexylsulfamoyl Chloride. These methods separate components of a mixture, allowing for qualitative identification and quantitative measurement.

Purity Assessment: HPLC and GC are used to determine the purity of synthesized N,N-Dicyclohexylsulfamoyl Chloride by separating it from any starting materials, by-products, or residual solvents. The area of the peak corresponding to the compound relative to the total area of all peaks gives a measure of its purity.

Reaction Monitoring: To monitor the progress of a reaction involving N,N-Dicyclohexylsulfamoyl Chloride, small aliquots can be taken from the reaction mixture at regular intervals. Analysis by HPLC or GC allows for the quantification of the disappearance of reactants and the appearance of products over time.

Kinetic Analysis: The data obtained from reaction monitoring can be used to perform a kinetic analysis. nih.gov By plotting the concentration of reactants or products as a function of time, the rate of the reaction can be determined. researchgate.net This is fundamental for optimizing reaction conditions such as temperature, concentration, and catalyst loading.

Table 3: Hypothetical HPLC Data for Monitoring a Reaction This table is interactive. Click on the headers to sort.

| Time (minutes) | Reactant Peak Area | Product Peak Area | % Conversion |

|---|---|---|---|

| 0 | 5,432,100 | 0 | 0% |

| 10 | 4,101,500 | 1,330,600 | 24.5% |

| 30 | 2,250,800 | 3,181,300 | 58.6% |

| 60 | 875,400 | 4,556,700 | 83.9% |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.orgnih.gov This technique can provide definitive proof of structure for N,N-Dicyclohexylsulfamoyl Chloride, assuming a suitable single crystal can be grown.

The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. The resulting structural model reveals exact bond lengths, bond angles, and torsional angles. For N,N-Dicyclohexylsulfamoyl Chloride, this would provide invaluable insights into the geometry around the central sulfur atom (which is typically tetrahedral), the conformation of the two cyclohexyl rings (e.g., chair, boat), and their orientation relative to the sulfamoyl group.

Table 4: Hypothetical Crystallographic Data for N,N-Dicyclohexylsulfamoyl Chloride This table is interactive. Use the search bar to filter results.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| S-N Bond Length | 1.65 Å | The distance between the sulfur and nitrogen atoms. |

| S-Cl Bond Length | 2.08 Å | The distance between the sulfur and chlorine atoms. |

| S=O Bond Length | 1.42 Å | The distance of the sulfur-oxygen double bonds. |

| N-S-Cl Angle | 106.5° | The bond angle around the central sulfur atom. |

In Situ Spectroscopic Methods (e.g., IR, Raman) for Real-Time Reaction Pathway Observation

In situ spectroscopic methods allow for the observation of chemical reactions in real-time, providing a continuous stream of data without disturbing the reaction system. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose.

By inserting a probe directly into the reaction vessel, these techniques can monitor changes in the vibrational frequencies of the molecules present. The sulfamoyl chloride group has strong, characteristic absorption bands in the IR spectrum, particularly the asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com For N,N-Dicyclohexylsulfamoyl Chloride, these would typically appear in the 1350-1400 cm⁻¹ and 1160-1200 cm⁻¹ regions, respectively.

As a reaction proceeds, the intensity of the peaks corresponding to the N,N-Dicyclohexylsulfamoyl Chloride starting material will decrease, while new peaks corresponding to the products or intermediates will appear and grow. This allows researchers to track the concentration of different species simultaneously, offering deep insights into the reaction pathway, identifying transient intermediates, and providing a rich dataset for kinetic modeling.

Table 5: Key Infrared (IR) Absorption Frequencies for In Situ Monitoring This table is interactive. Click on the headers to sort.

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Monitored Change |

|---|---|---|---|

| Sulfonyl Chloride | S=O (asymmetric stretch) | ~1380 - 1410 | Decrease in intensity |

| Sulfonyl Chloride | S=O (symmetric stretch) | ~1180 - 1200 | Decrease in intensity |

| C-H (alkane) | C-H (stretch) | ~2850 - 2960 | Expected to remain relatively constant |

| Product (e.g., Sulfonamide) | N-H (stretch) | ~3200 - 3400 | Appearance and increase in intensity |

Future Perspectives and Emerging Research Trajectories

Development of Novel Catalytic Systems for Transformations Involving N,N-Dicyclohexylsulfamoyl Chloride

The development of innovative catalytic systems is a primary focus for expanding the utility of N,N-Dicyclohexylsulfamoyl chloride. While traditionally used in sulfonamide synthesis, new catalytic approaches could unlock novel transformations. Research is anticipated to move towards the design of catalysts that can mediate previously inaccessible reactions.

One promising area is the exploration of transition metal-catalyzed reactions where N,N-Dicyclohexylsulfamoyl chloride can act as a precursor to a sulfamoyl radical. Recent studies on sulfamoyl chlorides, in a general sense, have shown that silyl (B83357) radical-mediated activation can lead to the direct synthesis of aliphatic sulfonamides from alkenes. Future work will likely focus on developing catalytic systems that can achieve similar transformations with greater efficiency and selectivity, potentially using earth-abundant metals to improve the sustainability of the process.

| Catalyst Type | Potential Transformation | Research Focus |

| Transition Metal Catalysts (e.g., Ni, Cu) | Cross-coupling reactions, Radical additions | Development of ligands to control reactivity and selectivity. |

| Photocatalysts | Light-induced radical reactions | Exploration of new photosensitizers for visible-light applications. |

| Organocatalysts | Asymmetric transformations | Design of chiral catalysts for the enantioselective synthesis of sulfonamides. |

Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies

The integration of N,N-Dicyclohexylsulfamoyl chloride into automated synthesis platforms and continuous flow chemistry setups is a key step towards its modernization in chemical manufacturing. mdpi.com Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.org

The synthesis of sulfonyl chlorides, a related class of compounds, has been successfully demonstrated in a continuous flow environment, highlighting the potential for similar advancements with N,N-Dicyclohexylsulfamoyl chloride. rsc.org Future research will likely focus on developing robust and reliable flow protocols for reactions involving this reagent. This could include its use in multi-step automated syntheses, enabling the rapid generation of compound libraries for drug discovery and materials science. The ability to precisely control reaction parameters in a flow system could also lead to improved yields and purities of the resulting sulfonamide products. rsc.org

Exploration of Unconventional Reactivity Modes and Cross-Coupling Reactions

Beyond its traditional role as a sulfonylating agent, future research will likely delve into the unconventional reactivity of N,N-Dicyclohexylsulfamoyl chloride. A significant area of interest is its participation in cross-coupling reactions. While the cross-electrophile coupling of aryl chlorides with alkyl chlorides has been a challenge, recent breakthroughs have demonstrated the feasibility of such transformations using nickel catalysis. nih.gov

Adapting these methodologies to involve N,N-Dicyclohexylsulfamoyl chloride as a coupling partner could open up new avenues for the synthesis of complex sulfonamides. For instance, the development of catalytic systems that enable the coupling of N,N-Dicyclohexylsulfamoyl chloride with various organic electrophiles or nucleophiles would represent a significant advance. This could lead to the direct formation of C-S bonds in a controlled and predictable manner, bypassing traditional multi-step synthetic sequences.

| Reaction Type | Potential Coupling Partner | Catalyst System |

| Cross-Electrophile Coupling | Aryl Halides, Alkyl Halides | Nickel-based catalysts with specialized ligands. |

| Reductive Coupling | Aldehydes, Imines | Transition metal catalysts in the presence of a reductant. |

| Decarboxylative Coupling | Carboxylic Acids | Dual catalytic systems involving photoredox and transition metal catalysts. |

Design of Sustainable and Environmentally Benign Synthetic Routes Utilizing the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on N,N-Dicyclohexylsulfamoyl chloride will undoubtedly be guided by the need for more sustainable and environmentally friendly processes. This includes the use of greener solvents, minimizing waste generation, and improving atom economy.

One approach is the development of catalytic reactions that proceed under milder conditions, reducing energy consumption. Another is the exploration of solvent-free reaction conditions or the use of biodegradable solvents. The development of methods for the in-situ generation and use of N,N-Dicyclohexylsulfamoyl chloride could also contribute to a greener process by avoiding the isolation and purification of this reactive intermediate.

Computational Design and Discovery of Next-Generation Reagents and Catalysts Based on the Sulfamoyl Scaffold

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new reagents and catalysts. In the context of N,N-Dicyclohexylsulfamoyl chloride, computational studies can provide valuable insights into its reactivity and guide the development of more effective catalytic systems.

By modeling the transition states of potential reactions, researchers can predict the feasibility of new transformations and identify the key factors that control selectivity. Computational screening of virtual ligand libraries can aid in the discovery of optimal catalysts for specific applications. Furthermore, quantum mechanical calculations can be used to understand the electronic properties of the sulfamoyl group and how they can be modulated to achieve desired reactivity. This in-silico approach can significantly reduce the experimental effort required to develop next-generation reagents and catalysts based on the sulfamoyl scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dicyclohexyl sulfamoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfamoylation of dicyclohexylamine using sulfamoyl chloride derivatives under anhydrous conditions. Key steps include:

- Reagent Selection : Use freshly distilled sulfamoyl chloride to avoid hydrolysis byproducts.

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., decomposition or polymerization) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using dichloromethane/n-hexane) for isolating the pure product.

- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Cross-validate with IR spectroscopy for sulfonamide functional groups (S=O stretching at ~1350–1150 cm) .

Q. How should researchers handle and store dicyclohexyl sulfamoyl chloride to ensure stability and safety?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent moisture absorption and thermal degradation .

- Safety Protocols :

- Use fume hoods and closed transfer systems to avoid inhalation or skin contact .

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Emergency measures: Flush exposed skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. MS) for dicyclohexyl sulfamoyl chloride derivatives?

- Methodological Answer : Contradictions often arise from impurities, solvent interactions, or isomerism. Steps include:

- Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).

- Solvent Effects : Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl vs. DMSO-d) to assess hydrogen bonding or aggregation .

- High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For MS discrepancies, employ tandem MS/MS to identify fragmentation pathways .

Q. What factorial design approaches are suitable for optimizing the reactivity of dicyclohexyl sulfamoyl chloride in nucleophilic substitutions?

- Methodological Answer : A 2 factorial design is effective for evaluating variables like temperature, solvent polarity, and catalyst loading:

- Variables : Temperature (25°C vs. 40°C), solvent (THF vs. DMF), base (EtN vs. DBU).

- Response Metrics : Yield, purity (HPLC), and reaction time.

- Statistical Analysis : Use ANOVA to identify significant factors. For example, elevated temperatures in DMF may accelerate reactions but reduce selectivity due to solvent coordination .

Q. How can dicyclohexyl sulfamoyl chloride be integrated into a theoretical framework for studying sulfonamide-based enzyme inhibitors?

- Methodological Answer :

- Conceptual Linkage : Align with the "transition-state analog" theory, where sulfonamide groups mimic tetrahedral intermediates in enzyme catalysis.

- Experimental Design :

Molecular Docking : Predict binding affinity with target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina.

Kinetic Studies : Measure inhibition constants () via stopped-flow spectrometry.

Structural Analysis : Compare X-ray crystallography data of enzyme-inhibitor complexes to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.